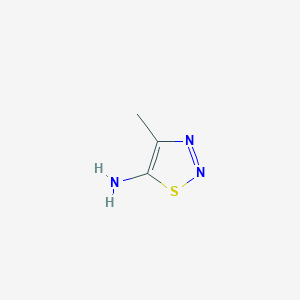

4-Methyl-1,2,3-thiadiazol-5-amine

Description

Overview of Thiadiazole Heterocycles and Isomers

Thiadiazoles are aromatic heterocyclic compounds characterized by a five-membered ring containing one sulfur atom and two nitrogen atoms. nih.gov The presence and position of these heteroatoms, along with two double bonds and a lone pair of electrons from the sulfur atom, confer aromaticity to the ring. wikipedia.org

Structural Diversity and Regioisomers of Thiadiazoles

The relative positions of the sulfur and two nitrogen atoms within the five-membered ring lead to the existence of four constitutional isomers of thiadiazole. nih.govwikipedia.org These isomers are distinct compounds with different physical and chemical properties. The nomenclature of these isomers indicates the positions of the heteroatoms, with the first number always referring to the sulfur atom. wikipedia.org

The four regioisomers of thiadiazole are:

1,2,5-Thiadiazole

| Isomer | Chemical Structure |

| 1,2,3-Thiadiazole |  |

| 1,2,4-Thiadiazole |  |

| 1,2,5-Thiadiazole |  |

| 1,3,4-Thiadiazole |  |

While the parent thiadiazole compounds are not frequently synthesized and lack specific individual applications, their derivatives are common in pharmacology. wikipedia.org The 1,3,4-thiadiazole isomer is particularly prevalent in pharmaceuticals like cephazolin and acetazolamide. wikipedia.org

Significance of 1,2,3-Thiadiazoles as a Class of Heterocyclic Compounds

The 1,2,3-thiadiazole ring system is a notable and privileged scaffold in medicinal chemistry and pharmacology due to the wide range of biological activities exhibited by its derivatives. mdpi.com These compounds have shown potential as antifungal, antiviral, insecticidal, anticancer, and plant activator agents. mdpi.com The parent 1,2,3-thiadiazole is a yellow liquid with a boiling point of 157°C. chemicalbook.com It is a weak base, thermally stable, and soluble in many organic solvents. chemicalbook.com

The electron density in the 1,2,3-thiadiazole ring is highest at the sulfur atom, followed by the nitrogen atoms. chemicalbook.com The carbon atoms, C4 and C5, are electron-deficient, making them susceptible to nucleophilic attack, particularly at the C5 position. chemicalbook.com This reactivity profile makes 1,2,3-thiadiazoles valuable intermediates for synthesizing other heterocyclic compounds such as thiirenes, isothiazoles, tetrazoles, and dithiols. acs.org

Historical Development of 1,2,3-Thiadiazole Research

The chemistry of 1,3,4-thiadiazoles dates back to the late 19th century with the work of Fischer in 1882 and the subsequent structural elucidation by Freund and Kuh in 1890. nih.gov However, the synthesis and study of 1,2,3-thiadiazoles gained significant momentum with the development of specific synthetic methods.

Key historical synthetic routes for 1,2,3-thiadiazoles include:

The Hurd-Mori Synthesis: This is a widely used and effective method involving the reaction of hydrazone derivatives with thionyl chloride. chemicalbook.comwikipedia.org

The Pechmann Synthesis: This method involves the cycloaddition of diazoalkanes with thiocarbonyl compounds. acs.org

The Wolff Synthesis: This route proceeds via the cyclization of α-diazothiocarbonyl compounds. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylthiadiazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-3(4)7-6-5-2/h4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSIEYMUSZBOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611160 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6440-01-3 | |

| Record name | 4-Methyl-1,2,3-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,2,3 Thiadiazol 5 Amine and Its Core Scaffolds

Classical Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System

Several classical methods have been developed for the synthesis of the 1,2,3-thiadiazole ring system, each with its own set of advantages and substrate scopes. isres.org These methods are foundational in heterocyclic chemistry and provide access to a wide array of substituted 1,2,3-thiadiazoles.

Hurd-Mori Synthesis via Cyclization of Hydrazones with Thionyl Chloride

The Hurd-Mori synthesis is a widely employed and versatile method for the preparation of 1,2,3-thiadiazoles. wikipedia.orgthieme-connect.de This reaction involves the cyclization of hydrazones, which bear an α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgthieme-connect.demdpi.com The hydrazone precursors are typically derived from ketones or α-keto acids. researchgate.netresearchgate.net The success and regioselectivity of the Hurd-Mori reaction can be influenced by the nature of the substituents on the hydrazone. wikipedia.orgnih.gov For instance, the use of N-acyl or N-tosyl hydrazones is common. wikipedia.org Electron-withdrawing groups on the nitrogen of the hydrazone precursor, such as a methyl carbamate, have been shown to give superior yields compared to electron-donating groups. nih.gov The reaction is believed to proceed through the formation of intermediates that subsequently cyclize to form the stable 1,2,3-thiadiazole ring. thieme-connect.de

Table 1: Examples of Hurd-Mori Synthesis Applications

| Starting Material (Ketone) | Hydrazone Type | Product | Yield | Reference |

| Various pyrazolyl-phenylethanones | Semicarbazone | Substituted pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | mdpi.com |

| Ketones with alkyl and aryl substituents | Semicarbazone | 1,2,3-Thiadiazole hybrids | Not specified | mdpi.com |

| 2-Oxoallobetulin | Semicarbazone | Thiadiazole derivative of allobetulone | Not specified | mdpi.com |

| Ketones or diketones | Ionic liquid sulfonyl hydrazine | Substituted 1,2,3-thiadiazoles | 80-91% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Pechmann Synthesis involving Cycloaddition of Diazoalkanes onto C=S Bonds

The Pechmann synthesis represents another classical route to 1,2,3-thiadiazoles. isres.orgthieme-connect.de This method involves a [3+2] cycloaddition reaction between a diazoalkane and a compound containing a carbon-sulfur double bond (C=S), such as an isothiocyanate. thieme-connect.de The earliest reported synthesis of a 1,2,3-thiadiazole by Pechmann and Nold in 1896 utilized the reaction of diazomethane (B1218177) with phenyl isothiocyanate. thieme-connect.de This cycloaddition approach provides a direct method for the formation of the five-membered heterocyclic ring.

Wolff Synthesis via Heterocyclization of α-Diazo Thiocarbonyl Compounds

The Wolff synthesis offers a pathway to 1,2,3-thiadiazoles through the heterocyclization of α-diazo thiocarbonyl compounds. isres.orgthieme-connect.de In this reaction, α-diazo ketones can be converted into the corresponding thioketones, which then undergo cyclization to form the 1,2,3-thiadiazole ring. thieme-connect.de The conversion of the carbonyl group to a thiocarbonyl group is a key step and can be achieved using various thionating agents, such as Lawesson's reagent or phosphorus pentasulfide. thieme-connect.de It has been noted that α-diazo carbonyl compounds with a rigid cis-geometry are more readily converted into 1,2,3-thiadiazoles. thieme-connect.de

Ring Transformation Reactions of Other Sulfur-Containing Heterocycles

The synthesis of 1,2,3-thiadiazoles can also be achieved through the rearrangement or transformation of other sulfur-containing heterocyclic systems. rsc.org While less common than the aforementioned classical methods, these reactions provide alternative synthetic routes. For example, certain thiophene (B33073) derivatives can undergo ring-opening and subsequent recyclization to form different heterocyclic structures, including those related to thiadiazoles. researchgate.netiaea.org Additionally, the photochemical ring contraction of 4H-1,2,6-thiadiazines has been shown to produce 1,2,5-thiadiazol-3(2H)-one 1-oxides, demonstrating the potential for ring interconversions among sulfur-nitrogen heterocycles. acs.org

Targeted Synthesis of 5-Amino-1,2,3-thiadiazoles

The introduction of an amino group at the 5-position of the 1,2,3-thiadiazole ring imparts specific chemical properties and biological activities to the molecule. Targeted synthetic strategies have been developed to efficiently produce these valuable compounds.

Reaction of Diazoacetonitrile with Hydrogen Sulfide (B99878) in the Presence of a Base

A specific and efficient method for the synthesis of 5-amino-1,2,3-thiadiazoles involves the reaction of diazoacetonitrile with hydrogen sulfide in the presence of a base. consensus.app This approach directly constructs the 5-amino-1,2,3-thiadiazole core. Research has focused on optimizing this synthesis, resulting in a three-step method that can produce 5-amino-1,2,3-thiadiazoles with high purity (99%) and improved yields. consensus.app This method highlights a direct route to the aminated scaffold, which is a key precursor for more complex derivatives, including 4-methyl-1,2,3-thiadiazol-5-amine.

Advanced and Modern Synthetic Strategies for 4-Methyl-1,2,3-thiadiazole (B96444) Derivatives

Recent research has focused on overcoming the limitations of classical synthetic routes, such as harsh reaction conditions and the use of toxic reagents. The development of advanced synthetic strategies has been pivotal in the efficient construction of the 4-methyl-1,2,3-thiadiazole scaffold and its derivatives.

Ionic Liquid Supported Synthesis

Ionic liquids (ILs) have emerged as green and recyclable alternatives to volatile organic solvents in chemical synthesis. Their unique properties, including low vapor pressure, high thermal stability, and tunable polarity, make them attractive media for a variety of organic transformations. In the context of thiadiazole synthesis, ionic liquids can act as both the solvent and a promoter of the reaction. For instance, the one-pot, three-component synthesis of thiazole–imidazo[2,1-b]thiadiazole hybrids has been successfully achieved using 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as an ionic liquid. This method offers a facile and efficient route to complex heterocyclic systems. The use of ionic liquid supports facilitates the purification process, as the support can be easily separated from the reaction mixture by simple washing, and in many cases, the ionic liquid can be reused.

An improved Hurd-Mori approach for the synthesis of 1,2,3-thiadiazoles has been developed using an ionic liquid support. This method provides a practical and efficient pathway to substituted aryl 1,2,3-thiadiazoles in yields ranging from 44% to 98%.

Transition Metal-Free Synthetic Approaches

The development of transition metal-free synthetic methods is a significant goal in green chemistry, aiming to avoid the toxicity and cost associated with metal catalysts. Several metal-free approaches for the synthesis of 1,2,3-thiadiazole derivatives have been reported.

One such method involves the reaction of N-tosylhydrazones with sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which serves as a metal-free catalyst. This approach is an enhancement of the Hurd-Mori reaction and provides good yields of 1,2,3-thiadiazoles. Another strategy utilizes the combination of iodine and dimethyl sulfoxide (B87167) (DMSO) to mediate a cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur, resulting in 5-acyl-1,2,3-thiadiazoles in very good yields. This reaction is operationally simple and tolerates a wide variety of functional groups. Furthermore, a highly efficient synthesis of 1,2,3-thiadiazoles has been achieved by reacting readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, demonstrating broad substrate scope and good functional group tolerance.

One-Pot Multicomponent Reactions (e.g., Ugi Reaction for 4-Methyl-1,2,3-thiadiazole Derivatives)

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. The Ugi four-component reaction (U-4CR) has proven to be a particularly powerful tool for the synthesis of 4-methyl-1,2,3-thiadiazole derivatives.

This reaction typically involves the combination of an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide. By utilizing 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as the acidic component, diverse libraries of 4-methyl-1,2,3-thiadiazole-5-carboxamide (B64307) derivatives can be rapidly synthesized. For example, two series of derivatives containing 3-chloro-4-methylphenyl or 3-fluoro-4-methylphenyl substructures were rationally designed and synthesized via the Ugi reaction. The yields for these syntheses can be quite high, with some derivatives being produced in up to 89% yield.

The Ugi reaction is considered a green and rapid one-pot method for lead compound derivatization. The order of reactant addition is crucial, with the isocyanide typically added last due to its instability in acidic media. Pre-formation of the imine by reacting the amine and aldehyde first often favors the reaction. This methodology has been successfully used to synthesize various 4-methyl-1,2,3-thiadiazole derivatives with potential applications in pesticide development.

Table 1: Examples of Ugi Reaction for the Synthesis of 4-Methyl-1,2,3-thiadiazole Derivatives

| Amine Component | Aldehyde Component | Isocyanide Component | Resulting Derivative Substructure | Reference |

| 3-chloro-4-methylbenzenamine | Benzaldehyde (B42025) | Cyclohexyl isocyanide | 3-chloro-4-methylphenyl | |

| 3-fluoro-4-methylbenzenamine | Various aldehydes | Cyclohexyl isocyanide | 3-fluoro-4-methylphenyl | |

| Substituted amines | 5-carbaldehyde substituted thiadiazole | Cyclohexyl isocyanide and azidotrimethylsilane | Tetrazole moiety containing 4-methyl substituted 1,2,3-thiadiazoles |

Parallel Synthesis Techniques

Parallel synthesis has become an indispensable tool in medicinal chemistry and drug discovery for the rapid generation of large numbers of compounds for biological screening. This high-throughput approach has been successfully applied to the synthesis of 1,2,3-thiadiazole derivatives.

The "catch and release" strategy is a powerful purification technique used in solution-phase parallel synthesis. In this approach, a target molecule is selectively captured onto a solid support, allowing for the removal of excess reagents and byproducts by simple filtration and washing. The purified product is then cleaved from the support in a subsequent step.

This strategy has been employed for the parallel synthesis of 1,2,3-thiadiazoles. Ketones, prepared in solution, are "caught" by a polymer sulfonyl hydrazide resin

Micelle-Promoted Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Hydrazide Derivatives

An eco-friendly and efficient method for synthesizing Schiff base ligands from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has been developed, utilizing a micellar medium. chemrevlett.com This approach involves the reaction of various benzaldehydes with the hydrazide in the presence of sodium dodecyl sulfate (B86663) (SDS) as a surfactant within an ethyl lactate:water, a bio-based green co-solvent system, at room temperature. chemrevlett.com This method presents several advantages over traditional techniques, which often require acid or base catalysts, organic solvents, and dehydrating agents to remove water. chemrevlett.comresearchgate.net

The use of a micellar environment, specifically with SDS, facilitates the condensation reaction. chemrevlett.com The hydrophobic core of the micelle stabilizes the dehydrated imine product and expels the generated water molecules, shifting the reaction equilibrium towards the product and resulting in excellent yields in a shorter time frame. chemrevlett.com This clean reaction condition, coupled with a non-tedious workup, makes it a superior and non-hazardous alternative. chemrevlett.com The synthesized Schiff base ligands, (E)-N'-(substituted-benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides, have been characterized using various spectroscopic techniques. chemrevlett.com

A study detailed the synthesis of (E)-N'-(2-hydroxy-4-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide by reacting 2-hydroxy-4-methoxybenzaldehyde (B30951) with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide in an ethyl lactate-water system with 10 mol% SDS. chemrevlett.com The mixture was stirred at room temperature, and the reaction progress was monitored by TLC. chemrevlett.com The resulting solid product was isolated by filtration after pouring the reaction mixture into crushed ice and then recrystallized from methanol (B129727). chemrevlett.com

Synthesis of Specific 4-Methyl-1,2,3-thiadiazole-5-carbonyl Derivatives

The synthesis of specific derivatives of the 4-methyl-1,2,3-thiadiazole-5-carbonyl scaffold is crucial for developing new compounds with potential applications in various fields of chemistry. These methods focus on creating amides, ureas, and Schiff bases, which are important functional groups in medicinal chemistry and material science.

Amide Formation from 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives

Amide derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid are commonly synthesized through the reaction of the corresponding carboxylic acid or its activated derivatives with amines. A general laboratory method involves reacting a carboxylic acid derivative, such as an acid chloride or an ester, with an amine. youtube.com

For instance, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl)amide has been prepared by reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester with aminomethylcyclohexane. google.com The reaction is typically carried out in an inert solvent, such as ethanol, at reflux temperature for several hours. google.com The use of approximately equimolar amounts of the reactants is common. google.com After the reaction is complete, the solvent is concentrated, and the product can be purified by crystallization. google.com In this specific example, the reaction of 17.2 g of the ethyl ester with 11.3 g of aminomethylcyclohexane in 30 ml of absolute ethanol yielded 22.9 g (96% of theory) of the desired amide after recrystallization from cyclohexane. google.com

The formation of amides from carboxylic acids and ammonia (B1221849) often requires heat to dehydrate the intermediate ammonium carboxylate salt. youtube.com When using more reactive derivatives like acid chlorides, the reaction with ammonia or a primary amine readily produces the amide. youtube.com It is often necessary to add a base to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine starting material. youtube.com

A series of 15 new hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized by the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various substituted aldehydes. mdpi.com The reactions were performed in ethanol under reflux for 3 hours, with yields ranging from 57% to 98%. mdpi.com

Table 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Amide Derivatives

| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product | Yield | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester | Aminomethylcyclohexane | Ethanol | Reflux, 3 hours | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl)amide | 96% | google.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted Aldehydes | Ethanol | Reflux, 3 hours | Hydrazide-hydrazone derivatives | 57-98% | mdpi.com |

Urea (B33335) Derivative Formation from 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

The synthesis of urea derivatives often involves the use of phosgene (B1210022) or its equivalents to create an isocyanate intermediate, which then reacts with an amine. nih.gov In the context of 4-methyl-1,2,3-thiadiazole, the corresponding carbonyl chloride, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, serves as a key precursor. uni.lufishersci.com

While specific examples of urea formation directly from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride are not detailed in the provided context, the general principles of urea synthesis can be applied. The reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with an amine in the presence of a base would likely proceed through an isocyanate intermediate to form the desired N,N'-disubstituted or N,N,N'-trisubstituted urea derivative. nih.gov

Preparation of Schiff Base Ligands

Schiff base ligands derived from 4-methyl-1,2,3-thiadiazole are synthesized through the condensation of an amine-containing thiadiazole derivative with an aldehyde or ketone. chemrevlett.comresearchgate.net A common starting material is 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. chemrevlett.commdpi.com

The synthesis typically involves reacting the hydrazide with a substituted aldehyde in a suitable solvent, often with catalytic amounts of acid or base. chemrevlett.comchemrevlett.com For example, a series of Schiff bases were prepared by reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes in ethanol under reflux. mdpi.com Another approach involves the condensation of 5-ethyl-1,3,4-thiadiazol-2-amine with different aromatic aldehydes in methanol under reflux. researchgate.net

More recently, greener synthetic routes have been developed. As mentioned in section 2.3.5, a micelle-promoted synthesis using SDS in an ethyl lactate:water system provides an efficient and environmentally friendly method for preparing Schiff bases from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. chemrevlett.comchemrevlett.com This method avoids the need for hazardous solvents and catalysts. chemrevlett.com

The synthesized Schiff bases are typically solids that can be purified by recrystallization from solvents like ethanol. mdpi.comresearchgate.net Their structures are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR. chemrevlett.comresearchgate.net

Table 2: Examples of Synthesized Schiff Base Ligands from Thiadiazole Derivatives

| Thiadiazole Derivative | Aldehyde/Ketone | Solvent/Conditions | Product | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Various Benzaldehydes | Ethyl lactate:water, SDS, Room Temperature | (E)-N'-(substituted-benzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazides | chemrevlett.comchemrevlett.com |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Substituted Aldehydes | Ethanol, Reflux | Hydrazide-hydrazone derivatives | mdpi.com |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | 4-Hydroxybenzaldehyde | Methanol, Reflux | N-(4-hydroxybenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | researchgate.net |

| 5-Ethyl-1,3,4-thiadiazol-2-amine | 4-Bromobenzaldehyde | Methanol, Reflux | N-(4-bromobenzylidene)-5-ethyl-1,3,4-thiadiazol-2-amine | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,2,3 Thiadiazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 1,2,3-thiadiazole (B1210528) derivatives reveals characteristic signals that are indicative of their specific structural motifs. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a key observation is the singlet signal for the NH group, which typically appears in the downfield region of 12.10–12.87 ppm. mdpi.com Another characteristic signal is the singlet for the =CH group, found between δ 8.06–8.63 ppm, confirming the formation of hydrazone derivatives. mdpi.com

In a study of 5-amino-3-methyl-1,2,4-thiadiazole, the amino protons (NH2) present as a broad singlet at δ 7.82 in DMSO-d6, while the methyl protons (CH3) give a sharp singlet at δ 2.23 ppm. mdpi.com For other 1,3,4-thiadiazole (B1197879) derivatives, aromatic protons are typically observed in the range of 7.00 to 8.43 ppm. nih.gov The protons of a methyl group attached to the thiadiazole ring are generally found around 2.44 to 2.73 ppm. rsc.orgnih.gov

| Functional Group | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| -CH₃ (on thiadiazole ring) | 2.23 - 2.73 | DMSO-d₆ | mdpi.comrsc.orgnih.gov |

| -NH₂ | ~7.82 (broad singlet) | DMSO-d₆ | mdpi.com |

| Aromatic Protons | 7.00 - 8.43 | DMSO-d₆ | nih.gov |

| =CH (in hydrazone derivatives) | 8.06 - 8.63 (singlet) | Not Specified | mdpi.com |

| -NH (in hydrazone derivatives) | 12.10 - 12.87 (singlet) | Not Specified | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, the carbon atoms of the thiadiazole ring show characteristic chemical shifts. mdpi.com In the case of 5-amino-3-methyl-1,2,4-thiadiazole, the ring carbons resonate at δ 183.2 and 169.2 ppm in DMSO-d6, while the methyl carbon appears at δ 18.7 ppm. mdpi.com

For other related 1,3,4-thiadiazole structures, the two carbon atoms within the thiadiazole ring typically resonate in the range of 158.4 to 169.01 ppm. nih.govdergipark.org.tr The carbon of a methyl group attached to the thiadiazole ring is generally observed around 13.68 to 18.7 ppm. mdpi.comrsc.org

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| Thiadiazole Ring Carbons | 158.4 - 183.2 | DMSO-d₆ | mdpi.comnih.govdergipark.org.tr |

| -CH₃ (on thiadiazole ring) | 13.68 - 18.7 | DMSO-d₆ | mdpi.comrsc.org |

| C=O (in hydrazide derivatives) | 163.31 - 164.61 | Not Specified | mdpi.com |

| =CH (in hydrazone derivatives) | 135.59 - 146.67 | Not Specified | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of 5-amino-3-methyl-1,2,4-thiadiazole, characteristic absorption bands are observed at 3265 cm⁻¹ and 3073 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine group. mdpi.com For other 1,3,4-thiadiazole derivatives, the N-H stretching bands are typically seen in the range of 3167-3338 cm⁻¹. nih.govrsc.org The C=N stretching vibration within the thiadiazole ring usually appears around 1600-1645 cm⁻¹. mdpi.comrsc.org The C-S stretching vibration is observed at lower frequencies, often in the range of 681-829 cm⁻¹. growingscience.com

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| N-H (Amine stretch) | 3073 - 3338 | mdpi.comnih.govrsc.org |

| C=N (Ring stretch) | 1600 - 1645 | mdpi.comrsc.org |

| C-S (Ring stretch) | 681 - 829 | growingscience.com |

| SO₂ (in sulfonamide derivatives) | 1291 - 1325 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For a derivative of 1,3,4-thiadiazole sulfonamide, the mass spectrum showed a molecular ion peak (M+) at m/z = 391 and an M+2 peak at m/z = 393, which is characteristic for compounds containing sulfur. rsc.org ESI-HRMS has been utilized to differentiate between isomeric 4,5-functionalized 1,2,3-thiadiazoles and 1,2,3-triazoles, demonstrating its utility in distinguishing closely related structures. mdpi.com

X-ray Diffraction Crystallography

Determination of Molecular Structure and Conformation

The molecular structure of derivatives of 4-Methyl-1,2,3-thiadiazole (B96444) has been successfully elucidated using single-crystal X-ray diffraction analysis. This powerful technique provides definitive confirmation of the covalent framework and the spatial arrangement of the constituent atoms.

For instance, the crystal structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadizole , a complex derivative, has been determined, confirming the connectivity of the fused heterocyclic systems. nih.gov The synthesis of this compound and others in its series was confirmed through a combination of spectroscopic methods, including proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and electroionization mass spectrometry (EI/MS), before the final structural verification by X-ray crystallography. nih.gov This multi-technique approach ensures the unambiguous identification and structural integrity of the synthesized molecules.

The analysis of a related isomer, 5-amino-3-methyl-1,2,4-thiadiazole , revealed two distinct but structurally similar molecules within the asymmetric unit cell. mdpi.com The bond lengths and angles in these molecules were found to be consistent with those of other previously characterized simple 1,2,4-thiadiazoles. mdpi.com Similarly, the structures of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl analog show expected geometric parameters, with the primary structural variations arising from the nature of the substituent at the 5-position. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Weak Interactions)

The supramolecular architecture of thiadiazole derivatives is significantly influenced by a network of intermolecular interactions, which dictates the packing of molecules in the crystal lattice.

The study of other thiadiazole isomers provides comparative insights into crystal packing. For example, the crystal structure of 5-amino-3-methyl-1,2,4-thiadiazole is dominated by extensive hydrogen bonding. mdpi.com Each amine (NH₂) group acts as a hydrogen bond donor to both the N-2 and N-4 nitrogen atoms of adjacent molecules, resulting in an elaborate two-dimensional network. researchgate.netmdpi.com This network features pairs of molecules linked by head-to-tail N-H···N-4 interactions. mdpi.com

In 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole , molecules form dimers through N-H···N hydrogen bonds. researchgate.net These dimers are further linked into a three-dimensional polymeric network, which is a notable contrast to the one-dimensional ribbon-like structure of the unsubstituted 2-amino-1,3,4-thiadiazole . researchgate.net The crystal packing of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is also stabilized by N—H⋯N hydrogen bonds. researchgate.net

Table 1: Intermolecular Interactions in a 4-Methyl-1,2,3-thiadiazole Derivative nih.gov

| Interaction Type | Description |

| Hydrogen Bond | N2···H-C12 |

| Hydrogen Bond | N3···H-C13 |

| Weak Interaction | S···S interaction |

| Weak Interaction | π-π stacking |

Data derived from the crystallographic analysis of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadizole.

Dihedral Angle Analysis

Dihedral angles are crucial for defining the three-dimensional shape and conformational flexibility of molecules. They describe the rotation around a chemical bond and the spatial relationship between different planar fragments within a molecule.

In the structure of 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) nih.govmdpi.comresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netresearchgate.netthiadizole , a weak π-π intermolecular interaction was observed. nih.gov This type of interaction is highly dependent on the dihedral angle between the aromatic and heteroaromatic ring systems, indicating a nearly parallel arrangement that facilitates orbital overlap.

For comparison, analysis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine shows that the thiadiazole ring is planar and forms a dihedral angle of 31.19 (18)° with the attached phenyl ring. researchgate.net This significant twist between the two ring systems is a key conformational feature. In another study involving a triazolo[4,3-a]quinoxaline derivative, the central pyrazine (B50134) ring was found to be nearly coplanar with the fused 1,2,4-triazole (B32235) and benzene (B151609) rings, with dihedral angles of 1.67 (6)° and 2.44 (5)°, respectively. researchgate.net These small dihedral angles indicate a high degree of planarity across the fused ring system.

Computational Chemistry and Theoretical Studies on 4 Methyl 1,2,3 Thiadiazol 5 Amine

Molecular Modeling for Structure-Activity Relationships (SAR)

Molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and agrochemistry for predicting the biological activity of compounds. For thiadiazole derivatives, these studies have been instrumental in identifying key structural features that influence their efficacy.

While no specific SAR or QSAR studies were found for 4-Methyl-1,2,3-thiadiazol-5-amine, research on related thiadiazole compounds highlights the importance of the thiadiazole ring as a scaffold. For instance, studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that substitutions on the ring system significantly impact their antimicrobial and anticancer activities. nih.govnih.gov The electronic properties, hydrophobicity, and steric factors of the substituents are often correlated with biological outcomes. nih.gov For example, in a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, electronic structure calculations and molecular docking simulations revealed that the hydrophobic nature of an aryl ring at one position and the absence of electron-withdrawing groups at another were crucial for enhanced antimicrobial activity. nih.gov

Without direct experimental or computational data for this compound, any SAR predictions would be purely speculative. Dedicated synthesis and biological evaluation, coupled with molecular modeling, would be necessary to elucidate the specific structure-activity relationships for this compound.

Theoretical Investigations of Molecular Structure and Reactivity

Theoretical investigations using quantum chemical methods provide deep insights into the molecular structure, stability, and reactivity of chemical compounds. Such studies on thiadiazole isomers have helped in understanding their fundamental chemical properties.

For the isomer 5-amino-3-methyl-1,2,4-thiadiazole, X-ray diffraction studies have confirmed its molecular structure, revealing bond lengths and angles consistent with other simple 1,2,4-thiadiazoles. mdpi.com In this related molecule, the sulfur atom exhibits long bonds to both carbon and nitrogen, with an internal ring angle of nearly 90 degrees. mdpi.com Theoretical calculations for mercapto-substituted 1,3,4-thiadiazoles have also been used to predict the most stable tautomeric forms (thiol vs. thione), which is crucial for understanding their reactivity. researchgate.net

A comprehensive theoretical study on this compound would involve geometry optimization using methods like Density Functional Theory (DFT) to predict its stable conformation, bond lengths, and angles. Further calculations could determine electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. However, such specific theoretical data for this compound is not present in the available literature.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of non-covalent interactions is fundamental to understanding the crystal packing, solubility, and ligand-receptor binding of molecules. Hydrogen bonding and π-π stacking are particularly significant for heterocyclic compounds containing amino groups and aromatic rings.

In the crystal structure of a related compound, 3-(4-methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl) nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govnih.govnih.govthiadizole, intermolecular hydrogen bonds and weak π-π stacking interactions were observed, playing a role in the stabilization of the crystal lattice. nih.gov Similarly, the crystal structure of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine is stabilized by N—H···N hydrogen bonds. nih.gov For 5-amino-3-methyl-1,2,4-thiadiazole, the crystal structure is dominated by an elaborate two-dimensional network of hydrogen bonds. mdpi.com

Computational methods, such as Hirshfeld surface analysis and DFT calculations, are used to quantify and visualize these interactions. For instance, studies on other heterocyclic systems have used these methods to evaluate the energetic contribution of different stacking modes and hydrogen bonds. rsc.org

For this compound, the presence of the amino group and the thiadiazole ring suggests a high potential for forming strong hydrogen bonds (N-H···N, N-H···S) and potentially π-π stacking interactions, which would significantly influence its solid-state properties and its ability to interact with biological targets. A detailed computational and experimental analysis would be required to characterize these interactions specifically.

Biological and Agricultural Applications of 4 Methyl 1,2,3 Thiadiazol 5 Amine Derivatives

Agrochemical Applications of 4-Methyl-1,2,3-thiadiazol-5-amine Derivatives

The 1,2,3-thiadiazole (B1210528) ring is a significant heterocyclic scaffold that has garnered attention in the development of agrochemicals due to its diverse biological activities. Derivatives of this compound, in particular, have been synthesized and evaluated for a range of applications aimed at protecting crops and enhancing agricultural productivity. These applications leverage the unique chemical properties of the thiadiazole nucleus to influence biological systems in plants and their pathogens.

Herbicidal Activity

Certain derivatives of 4-methyl-1,2,3-thiadiazole (B96444) have been identified for their potential as herbicides. Research into this area has led to the development of novel compounds with weed-killing capabilities. One such compound is 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide, which has been specifically noted for its herbicidal effects. google.com While the broader class of thiadiazole compounds, such as 1,3,4-thiadiazole (B1197879) derivatives like buthidazole (B1668095) and tebuthiuron, are known herbicides that act by inhibiting photosynthesis, the specific mechanisms of 4-methyl-1,2,3-thiadiazole derivatives continue to be an area of investigation. researchgate.net The structural variations of these derivatives play a crucial role in determining their efficacy and selectivity against different weed species. researchgate.netacs.org

Plant Growth Regulatory Actions

Beyond herbicidal effects, derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated potential as plant growth regulators. These compounds can influence various physiological processes in plants, such as growth and senescence. For instance, 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has been recognized not only for its herbicidal properties but also for its growth-regulating action. google.com The ability of these compounds to modulate plant development opens up possibilities for their use in improving crop resilience and yield under various environmental conditions.

Plant Activators

A significant application of 4-methyl-1,2,3-thiadiazole derivatives is in the realm of plant activation, where they induce a state of heightened defense readiness known as systemic acquired resistance (SAR). This response helps plants defend against a broad spectrum of pathogens.

The design of these activators is often inspired by existing SAR inducers. For example, the well-known plant activator tiadinil (B1663663) contains a 1,2,3-thiadiazole core. Following this model, new N-acyl-N-arylalanines incorporating a 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl fragment have been synthesized. urfu.runih.gov These compounds combine the structural features of tiadinil with those of acylalanine fungicides. urfu.ru In vivo testing has shown that some of these derivatives are highly effective. For example, one such compound provided 92% effectiveness against Alternaria brassicicola at a concentration of 200 µg/mL, an efficacy level comparable to that of tiadinil. urfu.runih.gov This demonstrates the potential of using the 4-methyl-1,2,3-thiadiazole scaffold to develop new agents that protect plants by stimulating their innate immune systems. researchgate.netnih.gov

Fungicidal Activity

Derivatives of 4-methyl-1,2,3-thiadiazole have shown significant promise as fungicides, targeting a wide range of plant-pathogenic fungi. Research has focused on synthesizing novel molecules by combining the 4-methyl-1,2,3-thiadiazole core with other fungicidally active substructures.

One study involved the synthesis of 4-methyl-1,2,3-thiadiazole derivatives through a multi-component Ugi reaction. The resulting compounds were screened for activity against eleven different fungal strains. researchgate.net The bioassays revealed that derivatives containing specific phenyl groups, such as 3-(trifluoromethyl)phenyl and 2-methylphenyl, possessed a broad spectrum of fungicidal activity. researchgate.net

Another approach involved creating N-acyl-N-arylalanines that feature a 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl fragment. urfu.runih.gov These compounds were tested in vitro against a panel of phytopathogenic fungi. Several of the synthesized molecules displayed moderate inhibitory effects against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum at a concentration of 100 µg/mL. urfu.runih.gov

Table 1: Fungicidal Activity of 4-Methyl-1,2,3-thiadiazole Derivatives

| Fungal Strain | Derivative Type | Activity/Efficacy |

|---|---|---|

| Alternaria brassicicola | N-acyl-N-arylalanine with 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl | 92% effective at 200 µg/mL urfu.runih.gov |

| Botrytis cinerea | N-acyl-N-arylalanine with 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl | Moderate activity at 100 µg/mL urfu.runih.gov |

| Rhizoctonia solani | N-acyl-N-arylalanine with 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl | Moderate activity at 100 µg/mL urfu.runih.gov |

| Sclerotinia sclerotiorum | N-acyl-N-arylalanine with 4-methyl-1,2,3-thiadiazol-5-ylcarbonyl | Moderate activity at 100 µg/mL urfu.runih.gov |

| Various (11 strains) | Ugi reaction derivatives with 3-(trifluoromethyl)phenyl and 2-methylphenyl | Broad-spectrum activity researchgate.net |

Insecticidal Activity

The development of novel insecticides is crucial for managing crop pests, and derivatives of 4-methyl-1,2,3-thiadiazole have been explored for this purpose. Research has demonstrated that specific modifications to the 4-methyl-1,2,3-thiadiazole structure can yield compounds with significant insecticidal properties.

In one study, a series of 4-methyl-1,2,3-thiadiazole derivatives were synthesized and subsequently evaluated for their insecticidal activity against the cotton leafworm (Spodoptera littoralis). researchgate.net The results of the bioassay were promising, indicating that several of the tested compounds exhibited much higher insecticidal activity compared to controls. researchgate.net Among the active compounds, one derivative was noted for demonstrating the highest level of insecticidal efficacy against this significant agricultural pest. researchgate.net

Antiviral Activity (e.g., against Tobacco Mosaic Virus (TMV))

Plant viruses, such as the Tobacco Mosaic Virus (TMV), pose a significant threat to crop yield and quality worldwide. Derivatives of 4-methyl-1,2,3-thiadiazole have been investigated as potential antiviral agents to combat these pathogens. These compounds have shown the ability to inhibit viral replication and spread through various modes of action.

Systematic evaluation of 4-methyl-1,2,3-thiadiazole derivatives synthesized via the Ugi reaction has revealed their potential bioactivity against TMV. researchgate.net Research findings indicate that these derivatives can act through different mechanisms, including protective, curative, and inactivation activities. researchgate.net The specific substitutions on the derivative molecule significantly influence its antiviral profile. For instance, derivatives containing a 3-(trifluoromethyl)phenyl or a 4-hydroxyphenyl group showed good potential for direct antiviral activity against TMV in vitro. researchgate.net

Furthermore, the type of halogen atom in the structure can impact efficacy; replacing a chlorine atom with a fluorine atom was found to improve the direct inhibition of TMV in vitro. researchgate.net Derivatives featuring a range of phenyl groups (including phenyl, nitrophenyl, and methylphenyl variants) demonstrated good in vivo bioactivities, encompassing protection, inactivation, curative, and induction of resistance against TMV. researchgate.net

Table 2: Antiviral Activity Profile of 4-Methyl-1,2,3-thiadiazole Derivatives against TMV

| Derivative Substituent Group | Mode of Action | Efficacy Note |

|---|---|---|

| 3-(Trifluoromethyl)phenyl | Direct Inactivation (in vitro) | Good potential activity researchgate.net |

| 4-Hydroxyphenyl | Direct Inactivation (in vitro) | Good potential activity researchgate.net |

| Phenyl, 2-(Trifluoromethyl)phenyl, 3-Nitrophenyl, 4-Nitrophenyl, 2-Methylphenyl | Protection, Inactivation, Curative, Induction (in vivo) | Good potential bioactivities researchgate.net |

| Fluoro-substituted vs. Chloro-substituted | Direct Inactivation (in vitro) | Fluorine substitution improved activity researchgate.net |

Emerging Applications and Future Research Directions

Role in Materials Science and Development of New Materials

While specific applications of 4-Methyl-1,2,3-thiadiazol-5-amine in materials science are still emerging, the broader class of thiadiazole derivatives has shown considerable promise in the development of novel materials. smolecule.com Modifications of the thiadiazole structure can lead to new materials with desirable chemical properties. smolecule.com The exploration of thiadiazole derivatives extends to their potential use in electrochemistry and various other materials science applications. isres.org

Thiadiazole derivatives are recognized for their utility in creating functional dyes and lubricants. oaji.net Specifically, 1,3,4-thiadiazole (B1197879) derivatives have been successfully incorporated into azo dyes and employed as lubricant additives. mdpi.com Research has demonstrated the synthesis of various azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles. mdpi.com

Furthermore, the structural features of thiadiazoles make them candidates for advanced optical materials. There is growing interest in the application of thiadiazole derivatives in organic light-emitting diodes (OLEDs). acs.orgtandfonline.com The related triazole derivatives have also been investigated for their nonlinear optical (NLO) properties, suggesting that thiadiazoles may have potential in optoelectronic applications. nih.gov The inherent properties of the thiadiazole ring system, such as its aromaticity and ability to participate in electronic interactions, make it a valuable scaffold for the design of new functional materials.

Advancements in Green Chemistry Approaches for Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for heterocyclic compounds, and this compound is no exception. Green chemistry principles are being increasingly applied to the synthesis of thiadiazole derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. oaji.netacs.org

Several innovative techniques have been explored, including microwave irradiation, ultrasonic-mediated synthesis, and the use of eco-friendly catalysts and solvents. isres.orgresearchgate.netajrconline.org For instance, the Ugi reaction, a multi-component reaction, has been highlighted as a green and rapid one-pot method for the synthesis of 4-methyl-1,2,3-thiadiazole (B96444) derivatives. mdpi.com This approach offers high atom economy and reduces the number of purification steps, aligning well with the goals of green chemistry. Another green method involves the use of a reusable vanadium oxide loaded on fluorapatite (B74983) catalyst for the one-pot, three-component synthesis of fused thiadiazole systems, which proceeds rapidly at room temperature in an environmentally friendly solvent like ethanol (B145695). researchgate.net

The table below summarizes some of the green chemistry approaches that have been applied to the synthesis of thiadiazole derivatives, highlighting the advantages over conventional methods.

| Green Chemistry Approach | Key Advantages | Yield (%) | Reference(s) |

| Ultrasonic Irradiation | Reduced reaction times, mild conditions | 75-80 | isres.org |

| Microwave Irradiation | Better yield, less time consumption | 85-90 | isres.org |

| Ugi Reaction | Rapid, one-pot synthesis, high atom economy | Good to excellent | mdpi.com |

| Reusable Catalysis | Catalyst can be recovered and reused, mild conditions | 90-97 | researchgate.net |

| Solvent-Free Synthesis | Avoids the use of hazardous solvents | High | ajrconline.org |

These advancements not only make the synthesis of this compound and its derivatives more sustainable but also often lead to higher yields and purity of the final products.

Potential as Chemical Intermediates and Building Blocks in Organic Synthesis

The 4-Methyl-1,2,3-thiadiazole moiety is a valuable building block for the synthesis of more complex and often biologically active molecules. smolecule.com Its derivatives serve as key intermediates in the preparation of a wide range of organic compounds.

For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide has been used as a starting material to synthesize a series of novel hydrazide-hydrazones through condensation reactions with various aldehydes. tandfonline.com These reactions demonstrate the utility of the thiadiazole core as a scaffold for creating new chemical entities with potential applications in medicinal chemistry.

Furthermore, derivatives of 4-methyl-1,2,3-thiadiazole have been employed in the synthesis of new potential pesticides via the Ugi reaction, showcasing the versatility of this compound as a platform for agrochemical development. mdpi.com The synthesis of various 1,3,4-thiadiazole derivatives with demonstrated anticancer activity further underscores the importance of this heterocyclic system as a chemical intermediate. mdpi.com The ability to functionalize the thiadiazole ring allows for the systematic modification of molecular properties to achieve desired biological or chemical activities.

The following table provides examples of how 4-Methyl-1,2,3-thiadiazole derivatives are used as intermediates in organic synthesis.

| Intermediate | Reaction Type | Synthesized Compound Class | Potential Application | Reference(s) |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Condensation | Hydrazide-hydrazones | Antimicrobial agents | tandfonline.com |

| 4-Methyl-1,2,3-thiadiazole derivatives | Ugi Reaction | Novel pesticide candidates | Agrochemicals | mdpi.com |

| 5-Aryl-1,3,4-thiadiazol-2-amine derivatives | Various | Substituted thiadiazoles | Anticancer agents | mdpi.com |

| Thiosemicarbazide | Cyclization with carboxylic acids | 2-Amino-5-substituted-1,3,4-thiadiazoles | General synthesis | nih.gov |

Exploration in Coordination Chemistry as Versatile Ligands

The nitrogen and sulfur atoms within the 4-Methyl-1,2,3-thiadiazole ring make it an excellent candidate for use as a ligand in coordination chemistry. Thiadiazole derivatives are known to be versatile ligands that can coordinate with a variety of metal ions to form stable complexes. isres.orgresearchgate.net

Research has shown that Schiff bases derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide can act as ligands for transition metals. tcichemicals.com These ligands can coordinate with metal ions through the nitrogen and sulfur atoms of the thiadiazole ring, as well as other donor atoms present in the Schiff base structure. The resulting metal complexes have been a subject of study for their potential applications in various fields.

The coordination chemistry of related thiadiazole compounds, such as 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole and 5-amino-1,3,4-thiadiazole-2-thiol, has also been explored, revealing their ability to form complexes with metal ions like zinc(II) and copper(II). sigmaaldrich.comrsc.org The study of these coordination complexes is crucial for understanding their electronic and structural properties, which can be tailored for specific applications.

Below is a table summarizing some of the metal complexes formed with thiadiazole-based ligands.

| Ligand | Metal Ion(s) | Resulting Complex Type | Reference(s) |

| Schiff base of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide | Transition metals | Coordination complexes | tcichemicals.com |

| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II), Cu(II) | Metal complexes | sigmaaldrich.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Cr(III), Ni(II) | Coordination complexes | rsc.org |

| General Thiazole and Thiadiazole Derivatives | Various | Diverse coordination compounds | researchgate.net |

The ongoing exploration of this compound and its derivatives in coordination chemistry is expected to yield novel complexes with interesting magnetic, electronic, and catalytic properties.

Q & A

Q. What are the standard synthetic routes for 4-Methyl-1,2,3-thiadiazol-5-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like thiosemicarbazide with carboxylic acid derivatives. For example, 4-methyl-1,2,3-thiadiazole derivatives are synthesized by reacting thiosemicarbazide with acetic acid under reflux conditions, followed by dehydration . Key parameters include:

- Temperature: Maintained at 363–373 K to ensure cyclization.

- Solvent: Polar aprotic solvents (e.g., ethanol) enhance yield.

- Catalysts: Acidic conditions (HCl) or Mn(II) catalysts improve reaction efficiency .

| Reaction Component | Optimized Condition |

|---|---|

| Precursor | Thiosemicarbazide |

| Acid Source | Acetic acid/HCl |

| Solvent | Ethanol |

| Temperature | 363–373 K |

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy: -NMR identifies protons on the thiadiazole ring (δ 2.5–3.0 ppm for methyl groups) and amine protons (δ 5.0–6.0 ppm). -NMR confirms the thiadiazole carbons (C-5 at ~160 ppm) .

- IR Spectroscopy: Absorptions at 3300–3400 cm (N–H stretching) and 1600–1650 cm (C=N/C–S vibrations) validate functional groups .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 130 for [M+H]) confirm molecular weight .

Advanced Research Questions

Q. How do structural modifications in this compound derivatives influence their biological activity?

Methodological Answer:

- Substitution Patterns: Adding electron-withdrawing groups (e.g., –Cl) to the thiadiazole ring enhances antifungal activity by increasing membrane permeability .

- Alkyl Chain Extensions: Longer alkyl chains (e.g., –CHCH) improve lipophilicity, boosting interactions with hydrophobic enzyme pockets .

- Validation: In vitro assays (e.g., MIC tests against Botrytis cinerea) and molecular docking (using software like AutoDock) correlate structural features with bioactivity .

Q. What contradictions arise in crystallographic data for thiadiazole derivatives, and how are they resolved?

Methodological Answer:

- Dihedral Angle Variations: Crystal structures of 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine show dihedral angles between thiadiazole and aromatic rings ranging from 18.2° to 30.3°, affecting intermolecular hydrogen bonding .

- Resolution Strategies:

| Compound | Dihedral Angle | Hydrogen Bond Length (Å) |

|---|---|---|

| 5-(4-Pyridyl)-thiadiazolamine | 18.2° (A), 30.3° (B) | 2.89 (N–H···N) |

| 5-(2,4-Dichlorophenoxymethyl) | 21.5° | 2.85 (N–H···N) |

Q. What experimental designs are used to evaluate this compound as a plant protection elicitor?

Methodological Answer:

- Bioassay Design:

- Leaf Disc Assays: Treat cucumber leaves with 100 µM compound solutions, then inoculate with B. cinerea. Measure lesion diameter after 72 hours .

- Gene Expression Profiling: Quantify pathogenesis-related (PR) proteins via qPCR to assess induced resistance .

- Controls: Include untreated leaves and commercial elicitors (e.g., benzothiadiazole) for comparative efficacy analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.